molecular formula C13H10FNO2 B310769 2-fluoro-N-(2-hydroxyphenyl)benzamide

2-fluoro-N-(2-hydroxyphenyl)benzamide

Cat. No.: B310769
M. Wt: 231.22 g/mol
InChI Key: HBBHURJKQORUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(2-hydroxyphenyl)benzamide is a fluorinated benzamide derivative of interest in structural chemistry and materials science research. This compound features an intramolecular O—H⋯N hydrogen bond that stabilizes its molecular conformation, resulting in a twisted structure where the two benzene rings form a dihedral angle of 18.4° . In the crystalline state, molecules are linked into one-dimensional chains extending along the c-axis via intermolecular N—H⋯O hydrogen bonds, making it a valuable model system for studying supramolecular assembly and non-covalent interactions . The fluorine atom in such benzamide systems is known to actively participate in the structural assembly, potentially forming intramolecular rings and influencing chain formation during crystal growth . Fluorinated benzamide scaffolds are relevant in pharmaceutical and agrochemical research due to the ability of the fluorine substituent to alter binding affinities with enzymes and receptors and increase metabolic stability . The compound can be synthesized by condensing salicylaldehyde with 2-fluorobenzohydrazide in ethanol at room temperature, yielding well-shaped crystals suitable for X-ray diffraction analysis over several days . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

2-fluoro-N-(2-hydroxyphenyl)benzamide

InChI

InChI=1S/C13H10FNO2/c14-10-6-2-1-5-9(10)13(17)15-11-7-3-4-8-12(11)16/h1-8,16H,(H,15,17)

InChI Key

HBBHURJKQORUGP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)F

Origin of Product

United States

Scientific Research Applications

Chemistry

2-Fluoro-N-(2-hydroxyphenyl)benzamide serves as a vital building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including:

  • Substitution Reactions : The fluorine atom can enhance electrophilicity, making it a useful substrate for nucleophilic attacks.
  • Coupling Reactions : It can participate in cross-coupling reactions that are essential for constructing intricate molecular architectures.

Biology

The compound is being investigated for its potential as a fluorescent probe due to the benzamide moiety's properties. Its biological applications include:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes, which could be beneficial in drug development targeting metabolic pathways.
  • Cellular Studies : The compound's fluorescence properties allow it to be used in cellular imaging and tracking biological processes.

Medicine

In medicinal chemistry, this compound has shown promise as a therapeutic agent:

  • Anti-Cancer Activity : Case studies have documented its effectiveness against various cancer cell lines. For instance, derivatives of this compound have exhibited significant anti-proliferative effects against MDA-MB-231 (triple-negative breast cancer) and MCF-7 cell lines.
    CompoundCell LineIC50 (μM)Selectivity Ratio
    This compoundTBDTBDTBD
    Compound AMDA-MB-2311.305.5
    Compound BMCF-73.9217.5
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, potentially mediated by interactions with proteins involved in cell growth regulation.

Study on Anti-Proliferative Activity

A study evaluated the anti-proliferative activity of various benzamide derivatives against breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting a promising avenue for developing new anticancer agents.

Enzyme Inhibition Study

Research has shown that compounds structurally related to benzamides can selectively inhibit carbonic anhydrase IX (CA IX), an enzyme implicated in tumor progression and metastasis. This selective inhibition highlights the potential for targeted cancer therapies using derivatives of this compound.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Benzoyl/Aniline) Molecular Weight Key Interactions Melting Point (°C)
This compound 2-F / 2-OH 245.23* O–H···O, N–H···O N/A
Fo23 2-F / 2,3-F 263.20 N–H···O, C–F···π ~180
Fo24 2-F / 2,4-F 263.20 N–H···O, C–H···F N/A
2-Fluoro-N-(4-methoxyphenyl)benzamide 2-F / 4-OCH₃ 259.25 N–H···O (syn) N/A
5-Chloro-N-[2-fluoro-3-(CF₃)phenyl]-2-OH-benzamide 5-Cl,2-OH / 2-F,3-CF₃ 333.67 O–H···O, C–F···Cl N/A

*Calculated using PubChem molecular formula C₁₃H₁₀FNO₂.

Preparation Methods

Reaction Conditions

  • Reagents : 2-Fluorobenzoyl chloride (1.1 eq), 2-hydroxyaniline (1.0 eq), triethylamine (2.0 eq).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0–25°C (ice bath to room temperature).

  • Workup : Aqueous extraction, drying, and recrystallization from ethanol/water.

Key Considerations

  • Base Selection : Triethylamine neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

  • Yield : Reported yields range from 70–85%, depending on purity of starting materials.

  • Purity : Recrystallization achieves >95% purity, confirmed via HPLC.

Aqueous-Phase Synthesis Adapted from Alkaline Conditions

A patent describing N-(2-phenylethyl)benzamide synthesis provides insights into adapting aqueous conditions for this compound. By substituting phenethylamine with 2-hydroxyaniline, this method eliminates organic solvents, aligning with green chemistry principles.

Optimized Protocol

  • Reagents : 2-Fluorobenzoic acid (1.2 eq), 2-hydroxyaniline (1.0 eq), NaOH (2.0 eq).

  • Solvent : Water.

  • Procedure :

    • Dissolve NaOH and 2-hydroxyaniline in water.

    • Add 2-fluorobenzoic acid under ice-cooling (≤10°C).

    • Stir at room temperature for 3 hours.

    • Filter and wash the precipitate to neutrality.

Advantages

  • Solvent-Free : Avoids toxic organic solvents, reducing environmental impact.

  • Yield : Up to 99% in model reactions, though actual yields for the target compound require validation.

  • Scalability : Simplified workup (filtration instead of extraction) facilitates industrial-scale production.

Palladium-Catalyzed Cross-Coupling for Directed Synthesis

A supported Pd-catalyzed method enables precise construction of the benzamide scaffold. This approach uses 3-fluoroiodobenzene and benzoxazole in a tandem ring-opening/amidation reaction.

Reaction Setup

  • Catalyst : Pd@PS (palladium on polystyrene support, 3 mol%).

  • Reagents : 3-Fluoroiodobenzene (1.0 eq), benzoxazole (1.3 eq), K₂CO₃ (1.5 eq), imidazole (1.0 eq).

  • Solvent : DMF with oxalic acid in a double-vial system.

  • Conditions : 110°C for 12 hours under argon.

Outcomes

  • Yield : 56% after column chromatography (20% EtOAc/hexane).

  • Mechanism : Pd facilitates C–H activation, followed by nucleophilic attack of the amine on the acyl intermediate.

  • Purity : Confirmed via ¹H NMR and HPLC.

Comparative Analysis of Preparation Methods

Parameter Traditional Amidation Aqueous Synthesis Pd-Catalyzed
Yield 70–85%~99% (theoretical)56%
Solvent DCM/THFWaterDMF
Reaction Time 2–4 hours3 hours12 hours
Catalyst NoneNonePd@PS
Environmental Impact ModerateLowModerate

Critical Evaluation

  • Cost Efficiency : Aqueous synthesis minimizes reagent costs and waste.

  • Synthetic Flexibility : Pd-catalyzed methods allow functional group tolerance but require specialized catalysts.

  • Scalability : Traditional and aqueous methods are more amenable to large-scale production.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-fluoro-N-(2-hydroxyphenyl)benzamide?

  • Methodological Answer : The compound is typically synthesized via amide coupling between 2-fluorobenzoyl chloride and 2-aminophenol under mild conditions. Triethylamine is often used as a base in dichloromethane, with reaction completion monitored by TLC. Post-reaction, the product is purified via recrystallization (e.g., methanol) to achieve yields >60% . Alternative routes include microwave-assisted solvent-free reactions, which reduce purification complexity and improve green chemistry metrics .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example, planar amide moieties and dihedral angles between aromatic rings are quantified using SHELX refinement . Complementary techniques include NMR for confirming proton environments (e.g., amide NH at δ ~10 ppm) and FT-IR for identifying carbonyl stretches (~1650 cm⁻¹) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Methodological Answer : Initial screening should focus on antimicrobial activity via broth microdilution (MIC assays) and cytotoxicity using MTT assays on cancer cell lines. Structural analogs, such as thiazole-substituted benzamides, show activity against Gram-positive bacteria (MIC ~8 µg/mL) and moderate anticancer effects (IC₅₀ ~50 µM) .

Advanced Research Questions

Q. How can crystallographic disorder in fluorinated benzamides be resolved during refinement?

  • Methodological Answer : SHELXL refinement tools are employed to model disorder, particularly in ortho-fluorine substituents. For example, anisotropic displacement parameters (ADPs) and occupancy ratio optimization are used to address overlapping electron density. Data-to-parameter ratios >15:1 and high-resolution datasets (<1 Å) improve reliability .

Q. What strategies mitigate conflicting SAR data in fluorobenzamide derivatives?

  • Methodological Answer : Contradictions in structure-activity relationships (SAR) often arise from substituent positioning. Ortho-fluorine enhances hydrogen bonding but may sterically hinder target binding. Computational docking (e.g., AutoDock Vina) paired with in vitro validation (e.g., enzyme inhibition assays) can reconcile discrepancies. For example, 2-fluoro analogs show higher receptor affinity than para-substituted derivatives .

Q. How do solvent-free synthesis conditions impact reaction kinetics and product purity?

  • Methodological Answer : Solvent-free microwave-assisted synthesis accelerates reaction rates by reducing activation energy. For example, Fries rearrangements under these conditions achieve >80% conversion in 30 minutes, minimizing side products. Purity is assessed via HPLC (C18 columns, acetonitrile/water gradient) .

Critical Analysis of Contradictions

  • Synthetic Yield Variability : Conflicting yields (e.g., 61% vs. 80%) in similar reactions may stem from solvent polarity or base strength. Systematic optimization via DoE (Design of Experiments) is advised.
  • Biological Activity Discrepancies : Ortho-fluorine’s dual role as a hydrogen-bond acceptor and steric hindrance agent requires context-specific evaluation. MD simulations can clarify dynamic interactions .

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